N-(3-methyl-1,2-thiazol-5-yl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
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Overview
Description
“N-(3-methyl-1,2-thiazol-5-yl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methyl-1,2-thiazol-5-yl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide” likely involves multiple steps, including the formation of the isothiazole and triazine rings, followed by their coupling with a propanamide moiety. Typical reaction conditions might include:
Reagents: Starting materials such as 3-methylisothiazole, 4-oxobenzo[d][1,2,3]triazin-3(4H)-one, and appropriate amides.
Catalysts: Acid or base catalysts to facilitate ring formation and coupling reactions.
Solvents: Organic solvents like dichloromethane, ethanol, or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“N-(3-methyl-1,2-thiazol-5-yl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide” may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, possibly affecting the compound’s stability.
Substitution: Replacement of one functional group with another, which could modify the compound’s reactivity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(3-methyl-1,2-thiazol-5-yl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide” could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound might be investigated for its potential biological activity, such as antimicrobial or anticancer properties, due to the presence of heterocyclic rings.
Medicine
In medicine, it could be explored as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action for “N-(3-methyl-1,2-thiazol-5-yl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide” would depend on its specific application. For instance:
Biological activity: It might interact with enzymes or receptors, inhibiting or activating specific pathways.
Material properties: It could influence the physical or chemical properties of materials, such as their thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic amides or triazine derivatives, such as:
- N-(3-methylisothiazol-5-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide
- N-(3-methylisothiazol-5-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pentanamide
Uniqueness
The uniqueness of “N-(3-methyl-1,2-thiazol-5-yl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide” lies in its specific combination of functional groups and ring structures, which may confer distinct reactivity and properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-8-13(22-17-9)15-12(20)6-7-19-14(21)10-4-2-3-5-11(10)16-18-19/h2-5,8H,6-7H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZBJQHCQVSPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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